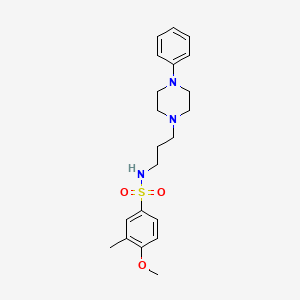
4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide" is a complex organic compound, part of the sulfonamide family, which is widely studied for its potential in various biochemical applications. This compound, like other sulfonamides, exhibits a variety of interactions based on its molecular structure, making it a subject of interest in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including structures similar to "this compound," often involves multi-step chemical processes, starting from basic sulfonamide or benzene components. Techniques such as reductive amination, O-[(11)C]-methylation, and the use of lithium hydride as a weak base in N,N-dimethylformamide (DMF) have been employed in the synthesis of these compounds (Gao et al., 2014); (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing intricate details about their conformation and assembly. Studies have shown various crystal packing stabilized by weak interactions such as C-H...π, π-π interactions, and hydrogen bonding, which are crucial for their biological activity (de Castro et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds, including "this compound," participate in various chemical reactions, leading to the formation of complex structures with potential therapeutic applications. Their reactivity is influenced by the presence of functional groups, which also dictate their chemical properties, such as Lewis acid-promoted reactions yielding products of remarkable complexity (Engler & Scheibe, 1998).
Physical Properties Analysis
The physical properties of sulfonamide derivatives are closely related to their molecular structure. X-ray diffraction studies provide insights into their crystal systems, space groups, and molecular conformations. These properties are significant for understanding the compound's stability, solubility, and suitability for various applications (Ceylan et al., 2015).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds are largely determined by their functional groups. Sulfonamide derivatives exhibit a wide range of bioactivities, including antibacterial properties against specific strains such as Escherichia coli. Their bioactivity is often explored through biofilm inhibition studies, providing a basis for developing therapeutic agents (Abbasi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photophysical Properties
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy and their unique photophysical properties. Pişkin, Canpolat, and Öztürk (2020) synthesized new benzenesulfonamide derivatives with high singlet oxygen quantum yields, useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy. The compounds showed promising fluorescence properties and photostability, crucial for effective cancer treatment methods (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anticancer Activity
Gupta and Halve (2015) developed benzenesulfonamide derivatives with potent antifungal activities against Aspergillus niger and Aspergillus flavus. The structure-activity relationship trends indicated the potential of these compounds in developing new antifungal agents (Gupta & Halve, 2015). Similarly, Gul et al. (2016) synthesized benzenesulfonamides with cytotoxic activities, showing potential as carbonic anhydrase inhibitors and for anti-tumor activities, especially the 3,4,5-trimethoxy and 4-hydroxy derivatives (Gul et al., 2016).
Crystal Structures and Supramolecular Architecture
Rodrigues et al. (2015) analyzed the crystal structures of specific benzenesulfonamide derivatives, revealing their supramolecular architectures influenced by intermolecular interactions. Understanding these structures is crucial for developing materials with tailored properties (Rodrigues et al., 2015).
Synthesis and Biological Evaluation
Abbasi et al. (2015) and El-Gaby et al. (2018) focused on synthesizing novel benzenesulfonamide derivatives and evaluating their antibacterial and antiproliferative activities, revealing their potential in developing new pharmaceutical agents (Abbasi et al., 2015), (El-Gaby et al., 2018).
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-18-17-20(9-10-21(18)27-2)28(25,26)22-11-6-12-23-13-15-24(16-14-23)19-7-4-3-5-8-19/h3-5,7-10,17,22H,6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZQPOKGDRIIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)
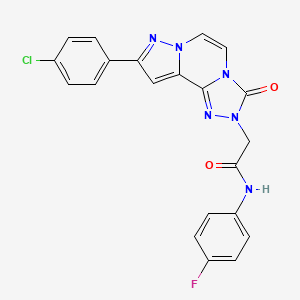
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)
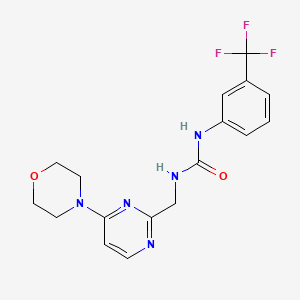
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)
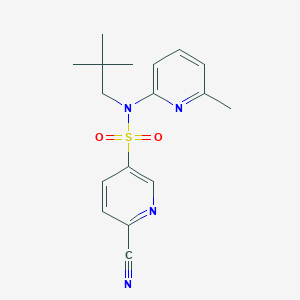
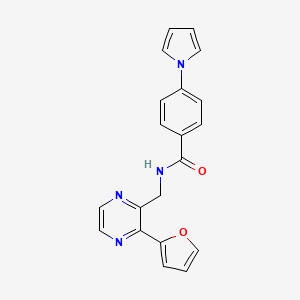
![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)
![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)
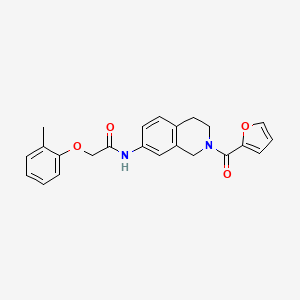
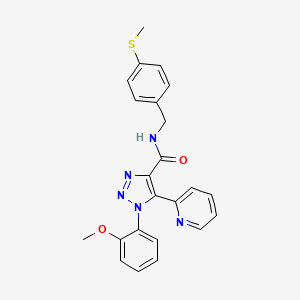
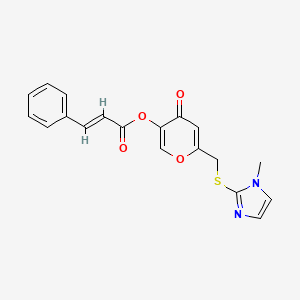
![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)
